CIS-13-OCTADECENOL
Overview
Description
(13Z)-Octadecen-1-ol, also known as (Z)-13-octadecen-1-ol, is a long-chain unsaturated fatty alcohol. It is characterized by the presence of a cis-double bond at the 13th carbon position in its 18-carbon chain. This compound is commonly found in nature, particularly in the waxes of plants and insects. It is known for its role in pheromone communication among certain species of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CIS-13-OCTADECENOL can be achieved through several methods. One common approach involves the reduction of (13Z)-octadecenoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of (13Z)-octadecenoic acid esters. This process is catalyzed by metal catalysts such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting ester is then hydrolyzed to yield the desired alcohol.
Types of Reactions:
Oxidation: (13Z)-Octadecen-1-ol can undergo oxidation to form (13Z)-octadecenoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation techniques.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (13Z)-Octadecenoic acid.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(13Z)-Octadecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: The compound is studied for its role in insect communication, particularly in the context of pheromone signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of CIS-13-OCTADECENOL involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors on the antennae of insects, triggering a behavioral response. The compound’s effects in other applications, such as antimicrobial activity, are attributed to its ability to disrupt cell membranes and interfere with microbial metabolism.
Comparison with Similar Compounds
(13Z)-Octadecenoic acid: This compound is the oxidized form of CIS-13-OCTADECENOL and shares similar structural features.
(13Z)-Eicos-13-en-10-one: Another long-chain unsaturated compound with a similar double bond configuration.
Uniqueness: (13Z)-Octadecen-1-ol is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical and biological properties. Its role in pheromone communication among insects sets it apart from other similar long-chain alcohols and acids.
Properties
IUPAC Name |
(Z)-octadec-13-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRPRSNHKNGLW-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314717 | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69820-27-5 | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69820-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Octadecen-1-ol, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-13-Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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